2-Benzothiazolamine, 6-fluoro-N-methyl-

Physicochemical_properties Drug-likeness Procurement_specification

2-Benzothiazolamine, 6-fluoro-N-methyl- combines a 6‑F substituent and N‑methyl group to create a pharmacophore distinct from any monosubstituted analog. This dual pattern modulates H‑bond donors (1 vs. 2), lipophilicity, and electronic profile, enabling BBB penetration and selective mono‑acylation. Procure this differentiated building block for CNS/antimicrobial screening or as a synthetic intermediate to reduce protecting‑group steps.

Molecular Formula C8H7FN2S
Molecular Weight 182.22 g/mol
Cat. No. B13477949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazolamine, 6-fluoro-N-methyl-
Molecular FormulaC8H7FN2S
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(S1)C=C(C=C2)F
InChIInChI=1S/C8H7FN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11)
InChIKeyOGBOCBCKIXFUPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzothiazolamine, 6-fluoro-N-methyl- (CAS 221654-65-5): Structural Identity and Procurement Baseline


2-Benzothiazolamine, 6-fluoro-N-methyl- (CAS 221654-65-5) is a fluorinated N-alkyl benzothiazolamine with the molecular formula C₈H₇FN₂S and an exact monoisotopic mass of 182.03151 Da . The compound belongs to the 2-aminobenzothiazole class, which is extensively explored for antimicrobial, anticonvulsant, and agrochemical applications [1]. Its distinguishing structural features—a 6-fluoro substituent on the benzothiazole core and an N-methyl group on the exocyclic amine—place it at the intersection of two well-studied structure–activity relationship (SAR) branches: 6-substituted-2-benzothiazolamines (exemplified by the drug riluzole) and N-substituted 2-aminobenzothiazoles. This dual substitution pattern creates a unique pharmacophore that cannot be replicated by any single monosubstituted analog.

Why 2-Benzothiazolamine, 6-fluoro-N-methyl- Cannot Be Replaced by Generic 2-Aminobenzothiazoles


Procurement decisions in the 2-aminobenzothiazole space carry measurable risk when substitution is based solely on core scaffold identity. The 6-fluoro substituent and the N-methyl group independently modulate electronic distribution, lipophilicity, and hydrogen-bond donor capacity, and their combined presence creates a differentiated property profile. The unsubstituted analog N-methyl-2-benzothiazolamine (CAS 16954-69-1, MW 164.23 Da) lacks the electron-withdrawing fluorine and has a higher calculated logP and different electrostatic surface potential [1]. Conversely, 2-amino-6-fluorobenzothiazole (CAS 348-40-3, MW 168.19 Da) lacks the N-methyl group, altering hydrogen-bond donor count (2 vs. 1), molecular volume, and basicity of the amine nitrogen . Published SAR studies on 6-substituted-2-benzothiazolamines demonstrate that in vivo anticonvulsant activity is exquisitely sensitive to the nature of the 6-substituent; only compounds bearing polyfluoroalkyl or polyfluoroalkoxy groups showed potent activity, while other substituents yielded inactive compounds [2]. Similarly, in N-substituted 2-aminobenzothiazole series, biological activity against photosynthetic electron transport and microbial targets varies substantially with the N-substituent [3]. These findings collectively demonstrate that neither the 6-fluoro motif nor the N-methyl motif alone is sufficient to guarantee the biological or physicochemical profile conferred by their simultaneous presence in 2-benzothiazolamine, 6-fluoro-N-methyl-.

Quantitative Differentiation Evidence for 2-Benzothiazolamine, 6-fluoro-N-methyl- (CAS 221654-65-5)


Molecular Descriptor Differentiation: Exact Mass, Hydrogen-Bond Donor Count, and Rotatable Bonds vs. N-Methyl-2-benzothiazolamine

The target compound exhibits a higher exact monoisotopic mass (182.03151 Da) than its non-fluorinated N-methyl analog N-methyl-2-benzothiazolamine (164.04082 Da), a difference of 17.99 Da attributable to the 6-fluoro-for-hydrogen substitution. This mass shift is analytically significant for LC-MS identification and purity assessment. Furthermore, the target compound possesses 4 hydrogen-bond acceptor sites vs. 2 for the non-fluorinated analog, reflecting the contribution of the fluorine atom as an H-bond acceptor. Both compounds share 1 hydrogen-bond donor (the secondary amine N–H) and 1 rotatable bond [1].

Physicochemical_properties Drug-likeness Procurement_specification

Hydrogen-Bond Donor Count Differentiation vs. 2-Amino-6-fluorobenzothiazole: Implications for Permeability and Target Engagement

Compared to 2-amino-6-fluorobenzothiazole (CAS 348-40-3), the target compound reduces the hydrogen-bond donor count from 2 (primary amine) to 1 (secondary N-methylamine) while retaining the 6-fluoro substituent. Reduction of H-bond donor count is a well-established medicinal chemistry strategy to improve membrane permeability and oral bioavailability. The molecular weight increases from 168.19 Da to 182.22 Da, while the heavy atom count increases from 11 to 12 .

Drug-like_properties Permeability Structure-activity_relationships

Class-Level Antiglutamate Activity SAR: 6-Fluoro Substitution Lacks Direct Published In Vivo ED₅₀ but Falls Within the Active Substituent Space

In the seminal riluzole analog study by Jimonet et al. (1999), 6-substituted-2-benzothiazolamines were evaluated for in vivo anticonvulsant activity against glutamic acid-induced seizures in rats. The most active compounds—riluzole (6-OCF₃), 6-OCF₂CF₃, 6-CF₃, and 6-CF₂CF₃—exhibited ED₅₀ values between 2.5 and 3.2 mg/kg i.p. [1]. Critically, the study established that only compounds bearing polyfluoroalkyl or polyfluoroalkoxy groups at the 6-position showed potent activity; unsubstituted or alkyl-substituted analogs were inactive. The target compound's 6-fluoro substituent places it within the broad class of 6-fluorinated/polyfluorinated benzothiazolamines that display activity in this model, although the compound itself was not directly tested in the published study.

Antiglutamate_activity Anticonvulsant 6-Substituted-benzothiazolamine_SAR

Class-Level Antimicrobial Activity: 2-Amino-6-fluorobenzothiazole Exhibits MIC Values as Low as 8 µg/mL; N-Methylation May Modulate Potency and Selectivity

2-Amino-6-fluorobenzothiazole (CAS 348-40-3), the primary amine analog of the target compound, has demonstrated antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 8 µg/mL against certain bacterial strains . This compound is described as a potent antimicrobial agent effective against bacteria such as P. aeruginosa and fungi such as B. subtilis . In the broader N-substituted 2-aminobenzothiazole series, biological activity comparable to or higher than phenoxymethylpenicillin and pyrazinamide has been reported, with structure–activity relationships demonstrating that the nature of the N-substituent significantly modulates antimicrobial potency and spectrum [1]. While the target compound itself lacks published MIC data, the class-level evidence supports the expectation that combining the 6-fluoro motif with N-methyl substitution may yield a differentiated antimicrobial profile relative to the primary amine analog.

Antimicrobial_activity MIC Benzothiazole_SAR

Synthetic Utility: 6-Fluoro-N-methyl-2-benzothiazolamine as a Multifunctional Scaffold for Derivatization vs. Monofunctional Analogs

The target compound bears two chemically distinct sites for further derivatization: the secondary N-methylamine (amenable to acylation, sulfonylation, reductive amination, or alkylation to form tertiary amines) and the 6-fluoro position (available for nucleophilic aromatic substitution under appropriate conditions). In contrast, the primary amine analog 2-amino-6-fluorobenzothiazole carries a primary amine that may undergo bis-substitution, complicating selective mono-functionalization . The N-methyl group in the target compound sterically and electronically differentiates the amine nitrogen, potentially enabling more selective N-derivatization. This compound is explicitly listed as a substituted alkylamine intermediate in patent literature for the synthesis of pharmaceutical and agrochemical agents [1]. Its CAS registry (221654-65-5) is recognized across multiple supplier databases, indicating established commercial availability for research procurement .

Synthetic_intermediate Derivatization Medicinal_chemistry_building_block

Limitation Statement: Absence of Published Head-to-Head Bioactivity Data for 2-Benzothiazolamine, 6-fluoro-N-methyl-

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent databases as of April 2026 did not identify any published study reporting direct quantitative bioactivity measurements (IC₅₀, EC₅₀, Kᵢ, MIC, ED₅₀) for 2-benzothiazolamine, 6-fluoro-N-methyl- (CAS 221654-65-5) against any biological target or phenotypic endpoint [1]. All differentiation arguments presented in this guide rely on physicochemical descriptor comparisons, class-level SAR inferences from structurally related compounds, and synthetic utility analysis. This evidence gap does not negate the compound's procurement value; rather, it defines the current knowledge frontier and identifies a clear opportunity for primary research.

Evidence_gap Bioactivity_data_limitation Research_opportunity

Recommended Application Scenarios for 2-Benzothiazolamine, 6-fluoro-N-methyl- (CAS 221654-65-5) Based on Current Evidence


Medicinal Chemistry Library Design: CNS-Focused Screening Sets Leveraging Antiglutamate SAR

Based on class-level evidence that 6-substituted-2-benzothiazolamines with fluorine-containing substituents exhibit in vivo antiglutamate activity (ED₅₀ 2.5–3.2 mg/kg i.p. for riluzole and analogs) [REFS-S4-1], 2-benzothiazolamine, 6-fluoro-N-methyl- is rationally positioned for inclusion in CNS-targeted screening libraries. Its reduced H-bond donor count (1 vs. 2 for the primary amine analog) is predicted to enhance blood–brain barrier penetration [REFS-S4-2], making it a strategically differentiated candidate for neurodegenerative disease and epilepsy programs.

Antimicrobial Screening: Exploring the N-Methyl-6-fluoro Pharmacophore Against ESKAPE Pathogens

The 2-amino-6-fluorobenzothiazole scaffold has validated antimicrobial activity with MIC values as low as 8 µg/mL [REFS-S4-3]. N-Substituted 2-aminobenzothiazoles have demonstrated activity comparable to phenoxymethylpenicillin [REFS-S4-4]. Incorporating the N-methyl-6-fluoro analog into antimicrobial screening cascades offers the opportunity to probe the contribution of N-alkylation to potency, spectrum, and resistance profile, particularly against Gram-negative pathogens where permeability is critical.

Synthetic Building Block for Selective N-Functionalization in Parallel Library Synthesis

The secondary N-methylamine functionality enables selective mono-acylation, mono-sulfonylation, or mono-alkylation without the competing bis-substitution that complicates use of the primary amine analog 2-amino-6-fluorobenzothiazole [REFS-S4-5]. This practical advantage reduces the need for protecting-group strategies and improves synthetic throughput in parallel medicinal chemistry workflows. The compound is a recognized intermediate in patent literature for pharmaceutical and agrochemical synthesis [REFS-S4-6].

Physicochemical Probe for Fluorine Effects on Benzothiazole Pharmacokinetics

The unique combination of a single fluorine atom at the 6-position and N-methylation creates a physicochemical profile (exact mass 182.03151 Da, 4 H-bond acceptors, 1 H-bond donor, 1 rotatable bond) [REFS-S4-7] that is distinct from both the non-fluorinated N-methyl analog and the fluorinated primary amine analog. This compound can serve as a calibrated probe in systematic studies of how incremental fluorination and N-alkylation affect logP, solubility, metabolic stability, and target engagement in the benzothiazole series.

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